Platyphylline, tartrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Platyphylline tartrate is a chemical compound derived from the alkaloid platyphylline, which is found in the plant Senecio platyphyllus. It is widely used in medicine due to its antispasmodic and vasodilatory properties. Platyphylline tartrate is known for its ability to relax smooth muscles and is often used to treat conditions such as gastrointestinal spasms and vascular disorders.

准备方法

Synthetic Routes and Reaction Conditions

Platyphylline tartrate is synthesized from the above-ground parts of the Senecio platyphyllus plant. The process involves several steps:

Extraction: The plant material is milled and the alkaloids are extracted using a 40-70% aqueous-alcoholic solution.

Concentration: The aqueous-alcoholic extract is concentrated.

Reduction: The N-oxide forms of the alkaloids in the extract are reduced.

Conversion: The total alkaloid bases are converted to a methylene chloride solution.

Purification: The alkaloid sulfate salts in an aqueous solution are purified with methylene chloride.

Precipitation: The technical sum of alkaloid bases is precipitated with ammonia.

Isolation: The technical platyphylline base is separated by treatment with boiling 96% alcohol, followed by filtration.

Crystallization: The technical platyphylline hydrotartrate is isolated by crystallization from an alcoholic filtrate containing added tartaric acid.

Recrystallization: The final product is obtained by recrystallization from 90% alcohol with activated carbon.

Industrial Production Methods

Industrial production of platyphylline tartrate involves the use of batch-type apparatus for the extraction of alkaloids by boiling dichloroethane. This method, however, leads to significant losses due to the chemical action of the solvent on the alkaloids. Alternative methods using sulfuric acid or isopropanol have been explored, but they present technical challenges such as corrosion and resinification .

化学反应分析

Oxidation and Reduction Reactions

Platyphylline tartrate participates in redox equilibria, particularly involving its N-oxide derivative.

| Reaction Type | Reagents/Conditions | Product | References |

|---|---|---|---|

| Oxidation | Atmospheric oxygen, enzymatic action | Platyphylline N-oxide | |

| Reduction | Nascent hydrogen (Zn + acid) | Reduced platyphylline base |

-

Oxidation : The tertiary amine group in platyphylline is oxidized to an N-oxide form, a reaction accelerated by hepatic enzymes during metabolism . This N-oxide is less lipophilic and non-hepatotoxic.

-

Reduction : Industrially, N-oxide reduction employs nascent hydrogen (generated via Zn in acidic media) to regenerate the bioactive base form .

Substitution Reactions

The alkaloid undergoes substitution during purification and salt formation:

| Reaction Type | Reagents/Conditions | Product | References |

|---|---|---|---|

| Acid-Base | Sulfuric acid, methylene chloride | Alkaloid sulfate salts | |

| Neutralization | Ammonia (NH₃) | Precipitated alkaloid bases |

-

Sulfate Salt Formation : Crude extracts are treated with H₂SO₄ to form water-soluble sulfate salts, which are then purified via methylene chloride partitioning .

-

Base Precipitation : Neutralization with NH₃ precipitates freebase alkaloids, enabling isolation.

Biochemical Transformations

Platyphylline tartrate undergoes enzymatic modifications in vivo:

| Process | Enzymes/Pathway | Outcome | References |

|---|---|---|---|

| Dehydrogenation | Hepatic cytochrome P450 | Pyrrole derivatives (hepatotoxic) | |

| Hydrolysis | Esterases | Platynecine + platynecic acid |

-

Dehydrogenation : Microsomal enzymes convert the pyrrolizidine core into reactive pyrroles, responsible for hepatotoxicity .

-

Hydrolysis : Ester bonds in platyphylline are cleaved by esterases, yielding platynecine (a necine base) and platynecic acid .

Catalytic Behavior of Tartrate Counterion

While the tartrate ion itself is not reactive in platyphylline’s pharmacological actions, its oxidation has been studied independently:

| Reaction | Catalyst | Products | References |

|---|---|---|---|

| 2,3-Dihydroxybutanedioate → CO₂ | Co(II)Cl₂, H₂O₂ | CO₂ + methanoate |

科学研究应用

Platyphylline tartrate has a wide range of scientific research applications:

作用机制

Platyphylline tartrate exerts its effects by acting as an antimuscarinic agent, similar to atropine. It blocks the action of acetylcholine on muscarinic receptors, leading to relaxation of smooth muscles. This action is particularly evident in the gastrointestinal tract and vascular system, where it helps alleviate spasms and improve blood flow .

相似化合物的比较

Platyphylline tartrate is often compared with other alkaloids such as seneciphylline. While both compounds have similar origins and structures, platyphylline tartrate is unique in its stronger antispasmodic and vasodilatory effects. Other similar compounds include:

Seneciphylline: Another alkaloid from Senecio platyphyllus with similar but less potent effects.

Atropine: A well-known antimuscarinic agent with similar mechanisms of action but different chemical structure.

Platyphylline tartrate stands out due to its specific therapeutic applications and its effectiveness in relaxing smooth muscles without causing significant side effects .

属性

CAS 编号 |

1257-59-6 |

|---|---|

分子式 |

C22H33NO11 |

分子量 |

487.5 g/mol |

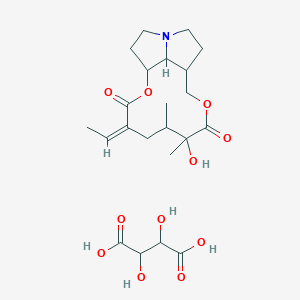

IUPAC 名称 |

(2R,3R)-2,3-dihydroxybutanedioic acid;(1R,4Z,6R,7R,11S,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadecane-3,8-dione |

InChI |

InChI=1S/C18H27NO5.C4H6O6/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20;5-1(3(7)8)2(6)4(9)10/h4,11,13-15,22H,5-10H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/b12-4-;/t11-,13-,14-,15-,18-;1-,2-/m11/s1 |

InChI 键 |

AVLNKVCJJSEPHO-DJTRMNNZSA-N |

SMILES |

CC=C1CC(C(C(=O)OCC2CCN3C2C(CC3)OC1=O)(C)O)C.C(C(C(=O)O)O)(C(=O)O)O |

手性 SMILES |

C/C=C\1/C[C@H]([C@@](C(=O)OC[C@H]2CCN3[C@H]2[C@@H](CC3)OC1=O)(C)O)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

规范 SMILES |

CC=C1CC(C(C(=O)OCC2CCN3C2C(CC3)OC1=O)(C)O)C.C(C(C(=O)O)O)(C(=O)O)O |

同义词 |

PLATYPHYLLINE BITARTRATE |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。